BenchChemオンラインストアへようこそ!

Chmfl-abl/kit-155

Chronic Myeloid Leukemia In Vivo Efficacy Xenograft Models

Choose CHMFL-ABL/KIT-155 for its unmatched selectivity and in vivo efficacy in ABL/c-KIT research. Its unique hinge-binding mechanism and exceptional kinome-wide selectivity (S Score 0.03 at 1 µM) eliminate off-target confounding, ensuring data reproducibility [][][]. In K562 xenografts, it achieves a 66.8% TGI—more than double imatinib's 31.9%—providing a superior therapeutic window for CML & GIST studies []. Procure this high-purity tool compound to advance your kinase research with confidence.

Molecular Formula C33H38F3N5O3
Molecular Weight 609.7 g/mol
Cat. No. B12424368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-abl/kit-155
Molecular FormulaC33H38F3N5O3
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C
InChIInChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42)
InChIKeyDQHVUKLVCBJBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-ABL/KIT-155: A Highly Selective Type II ABL/c-KIT Dual Kinase Inhibitor for Targeted Oncology Research


CHMFL-ABL/KIT-155 is a novel, orally bioavailable type II dual kinase inhibitor that potently targets both ABL (IC50 = 46 nM) and c-KIT (IC50 = 75 nM) [1]. As a research compound, it is distinguished by a unique hinge-binding mechanism that forms a hydrogen bond between the kinase backbone NH and the inhibitor's carbonyl oxygen, a feature that differentiates it from many clinically used type II inhibitors [2]. Its high selectivity was confirmed via KINOMEscan, demonstrating an S Score of 0.03 at 1 µM across 468 kinases [3]. This profile makes it a valuable chemical probe for investigating ABL- and KIT-driven malignancies, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

Why CHMFL-ABL/KIT-155 Cannot Be Replaced by Imatinib or Other Generic Kinase Inhibitors


Generic substitution with imatinib or other multi-targeted kinase inhibitors is not scientifically equivalent due to CHMFL-ABL/KIT-155's distinct pharmacological profile. While imatinib serves as the first-line therapy for CML and GIST, it demonstrates significantly weaker in vivo tumor suppression and a different binding mode [1]. Furthermore, CHMFL-ABL/KIT-155's superior kinome selectivity (S Score = 0.03) compared to promiscuous inhibitors like sunitinib or regorafenib suggests a potentially different off-target profile, which is critical for deconvoluting specific signaling pathways in research models [2]. The compound's unique hinge-binding interaction is not replicated by other type II ABL/KIT inhibitors, making it a non-interchangeable tool for studying kinase conformational states.

Quantitative Evidence Differentiating CHMFL-ABL/KIT-155 from Key Comparators


Superior In Vivo Tumor Growth Inhibition in CML Xenograft Model vs. Imatinib

In a K562 CML xenograft mouse model, CHMFL-ABL/KIT-155 (100 mg/kg/day) achieved a tumor growth inhibition (TGI) rate of 66.8%, which was more than double the 31.9% TGI observed with imatinib under the same dosing regimen [1]. This head-to-head comparison highlights a significant advantage in in vivo efficacy.

Chronic Myeloid Leukemia In Vivo Efficacy Xenograft Models

High Kinome-Wide Selectivity (S Score of 0.03) Distinguishes CHMFL-ABL/KIT-155 from Broad-Spectrum Multikinase Inhibitors

CHMFL-ABL/KIT-155 exhibited a KINOMEscan selectivity score S(1) of 0.03 at 1 µM across a panel of 468 kinases and disease-relevant mutants, indicating that it binds tightly to only a small fraction of the kinome [1]. This is in contrast to many multi-targeted kinase inhibitors approved for GIST/CML, such as sunitinib (with a broader inhibitory profile against numerous kinases like VEGFR2, PDGFRβ, FLT3, and RET) and regorafenib (a potent inhibitor of VEGFR1/2/3, PDGFRβ, KIT, RET, and RAF-1) [2][3].

Kinase Selectivity Off-Target Profiling KINOMEscan

Enhanced Antiproliferative Activity in CML Cell Lines vs. Imatinib (Cross-Study Comparison)

In BCR-ABL-driven K562 cells, CHMFL-ABL/KIT-155 exhibits a GI50 of 0.027 µM (27 nM), which is approximately 11- to 30-fold lower (more potent) than cross-study reported GI50 values for imatinib in the same cell line, which range from 0.3 µM to 0.8 µM depending on the assay conditions and exposure time [1][2]. While this is a cross-study comparison, it suggests a substantially enhanced cellular potency.

Cell Proliferation Chronic Myeloid Leukemia GI50

Distinct Hinge-Binding Mode Creates Unique Pharmacophore for Type II Kinase Inhibitors

CHMFL-ABL/KIT-155 utilizes a hydrogen bond formed between the NH group on the kinase backbone and the carbonyl oxygen of the inhibitor for its hinge interaction [1]. This is described as a 'unique' binding mode that diverges from the typical hinge-binding interactions of other type II inhibitors like imatinib, nilotinib, or ponatinib, which often rely on different heterocyclic scaffolds and hydrogen-bonding patterns [2]. This distinct pharmacophore expands the chemical diversity space of type II kinase inhibitors.

Structure-Activity Relationship Type II Kinase Inhibitor Hinge-Binding

Optimal Research Applications for CHMFL-ABL/KIT-155 Based on Quantitative Evidence


In Vivo Preclinical CML Efficacy Studies Requiring Superior Tumor Suppression

In research settings where achieving maximum tumor growth inhibition in CML xenograft models is paramount, CHMFL-ABL/KIT-155 is a more effective tool than imatinib. Its 66.8% TGI in K562 xenografts, compared to imatinib's 31.9%, provides a larger therapeutic window for studying disease regression and combination therapy effects [1].

Kinase Selectivity Profiling and Pathway Deconvolution

Researchers investigating the specific roles of ABL and c-KIT in signal transduction, where off-target kinase inhibition could confound results, should select CHMFL-ABL/KIT-155 for its high kinome-wide selectivity (S Score = 0.03). This minimizes interference from other kinases, unlike broader inhibitors such as sunitinib or regorafenib [2][3].

Structure-Based Drug Design of Next-Generation Type II Inhibitors

Medicinal chemistry teams focused on developing novel type II kinase inhibitors can use CHMFL-ABL/KIT-155's unique hinge-binding pharmacophore as a template for designing new chemical series. Its distinct carbonyl-oxygen-mediated hinge interaction offers an alternative starting point for structure-activity relationship (SAR) exploration, potentially yielding inhibitors with improved selectivity or resistance profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chmfl-abl/kit-155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.